Cy5.5 di et
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy5.5 di et involves the condensation of 1,1,2-trimethyl-1H-benz[e]indole with 3-ethyl-2-methyl-1H-benz[e]indole in the presence of a strong base, such as sodium hydride, followed by quaternization with methyl iodide . The reaction is typically carried out in an inert atmosphere to prevent oxidation and degradation of the intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Chemical Reactions Analysis
Types of Reactions
Cy5.5 di et undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under mild conditions.
Reduction: Reduction of this compound typically involves the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of this compound.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Cy5.5 di et has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Cy5.5 di et involves the absorption of light at a specific wavelength, followed by the emission of light at a longer wavelength (fluorescence) . The compound’s fluorescence properties are attributed to its conjugated polymethine chain, which allows for efficient energy transfer and emission . The molecular targets and pathways involved in its action include interactions with cellular components and biomolecules, enabling precise imaging and detection .
Comparison with Similar Compounds
Cy5.5 di et is often compared with other cyanine dyes, such as Cy7 and Cy7.5 . While all these compounds exhibit near-infrared fluorescence, this compound is unique due to its specific excitation and emission wavelengths, which provide higher signal-to-noise ratios and better tissue penetration . Similar compounds include:
Cy7: Exhibits excitation/emission maxima at 750/776 nm.
Cy7.5: Similar to Cy7 but with slightly different spectral properties.
Peridinin chlorophyll-Cy5.5: Another fluorescent compound with different excitation/emission peaks.
This compound stands out due to its optimal balance of fluorescence efficiency, tissue penetration, and stability .
Properties
Molecular Formula |
C37H39IN2 |
---|---|
Molecular Weight |
638.6 g/mol |
IUPAC Name |
3-ethyl-2-[5-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;iodide |
InChI |
InChI=1S/C37H39N2.HI/c1-7-38-30-24-22-26-16-12-14-18-28(26)34(30)36(3,4)32(38)20-10-9-11-21-33-37(5,6)35-29-19-15-13-17-27(29)23-25-31(35)39(33)8-2;/h9-25H,7-8H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
OWTYGBITWKMVQZ-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CC)(C)C.[I-] |
Origin of Product |
United States |
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